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Introduction

This document provides detailed application notes for the synthesis of two distinct compounds derived from

acetone: Acetone Oxime and Acetone Peroxide. Acetone Oxime (acetoxime) is a chemical with

applications in organic synthesis and as a stabilizer, while Acetone Peroxide is a highly unstable organic

peroxide with well-documented hazards [1]. Its synthesis and handling are extremely dangerous due to high

sensitivity to heat, friction, and shock.

The following sections outline detailed, validated protocols for their preparation. Given the significant risks

associated with Acetone Peroxide, its synthesis is described for informational purposes only to underscore its

hazards; it is not recommended for laboratory preparation.

Protocol 1: Synthesis of Acetone Oxime (Acetoxime)

Acetone oxime is synthesized through a condensation reaction between acetone and hydroxylamine. The

following protocol is adapted from a patent detailing its preparation [2].

Materials and Equipment
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Reactants: Acetone, Hydroxylamine salt (e.g., hydroxylamine hydrochloride or sulfate).

Catalyst: An acid catalyst. The patent specifies a wide range of options, including:
Mineral acids: Sulfuric acid (H2SO4), Hydrochloric acid (HCl), Phosphoric acid (H3PO4), Nitric

acid (HNO3), Sulfurous acid [2].
Organic acids: Oxalic acid, Acetic acid, Benzenesulfonic acid [2].

Solid acids: Acidic ion exchange resin, Aluminum phosphate [2].
Solvent: A solvent system suitable for the reaction and subsequent purification [2].

Equipment: Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel,
vacuum filtration setup, recrystallization apparatus.

Step-by-Step Procedure

Reaction Mixture Setup: Charge acetone and the hydroxylamine salt into the reaction flask in a

molar ratio as per the specific patent claims [2].
Catalyst Addition: Introduce the selected acid catalyst to the reaction mixture. The patent describes

the catalyst as facilitating the oximation reaction [2].
Reaction Execution: Stir the reaction system vigorously. The patent indicates that the reaction can

proceed efficiently to form acetone oxime [2].
Product Isolation: After the reaction is complete, the mixture is allowed to stand, leading to the

precipitation of the product. A large amount of white precipitate indicates reaction completion [2].
Purification: The crude acetone oxime is purified. The patent mentions a purification process

involving the addition of ice water, followed by stirring and suction filtration. The filter cake is washed
with water until the washings have a nearly neutral pH (6–7) [2].

Drying: The purified product is dried to obtain acetone oxime with high purity [2].

Protocol 2: Synthesis of Acetone Peroxide (Triacetone
Triperoxide, TATP)

This protocol describes the synthesis of the trimeric form of acetone peroxide (TATP). This procedure is

highly dangerous and is presented here strictly to inform safety assessments. It should not be attempted

outside of specialized, high-security laboratories with appropriate safety protocols.

Materials and Equipment

Reactants: Acetone, concentrated Hydrogen Peroxide (H2O2, 30%) [3].
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Catalyst: Concentrated Hydrochloric Acid (HCl, 36%) or other strong mineral acids like Sulfuric acid

[1] [3].
Solvent for Recrystallization: Methanol, acetone, or chloroform [3].

Equipment: Ice bath or refrigerator, beaker, dropper or dropping funnel, thermometer, vacuum
filtration setup, water bath. All equipment should be non-sparking and grounded to prevent
static discharge.

Step-by-Step Procedure

Cooling: Cool 17.4 g (0.3 mol) of acetone and 37.4 g of 30% hydrogen peroxide in a beaker to a
temperature between 2 °C and -5 °C [3].

Mixing: Mix the cooled solutions and return them to the cooling bath for another 1-2 hours,
maintaining the low temperature [3].

Acid Catalysis: While keeping the mixture cold, slowly add 10 mL of 36% concentrated hydrochloric
acid dropwise, controlling the rate of addition (e.g., 20-50 drops per minute). The volume of catalyst is

typically 10-20% of the reaction mixture volume [3].
Precipitation and Aging: Continue stirring until a large amount of white precipitate forms. Then, stop

stirring and let the reaction mixture stand undisturbed for 24-48 hours [3].
Quenching and Filtration: Carefully add ice water to the mixture, stir, and then collect the solid

crude product via suction filtration [3].
Washing: Wash the filter cake (the crude product) 3-5 times with ice water until the washings have a

pH between 6 and 7 [3].
Recrystallization (Purification):

Dissolve the crude TATP in a recrystallization solvent (e.g., methanol) using 10-15 mL of
solvent per gram of crude product.

Gently heat the solution in a water bath to 45-50 °C while stirring slowly until fully dissolved.
Add an additional 2-3 mL of solvent per gram of crude product.

Allow the solution to cool naturally to room temperature to form crystals.
Collect the purified crystals via suction filtration and let them air-dry naturally [3].

The following workflow diagram illustrates the hazardous synthesis process of Acetone Peroxide (TATP):
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Quantitative Data for Acetone Peroxide Synthesis

The table below summarizes key quantitative data from the TATP synthesis protocol [3].

Table 1: Quantitative Data for TATP Synthesis and Properties

Parameter Value Notes

Acetone Amount 17.4 g (0.3 mol) Reactant

H₂O₂ Amount 37.4 g (30% solution) Reactant

Catalyst Volume 10 mL (36% HCl) 10-20% of mixture volume

Reaction Temperature 2 °C to -5 °C Critical for control

Aging Time 24-48 hours

Crude Product Yield 96.75% After filtration and washing

Final Product Purity 99.3% - 99.9% After recrystallization

Final Product Yield 93% Of crude product

Melting Point (after recrystallization) 93.5 °C - 94.5 °C

Safety and Handling Considerations

General Laboratory Safety

Standard personal protective equipment (PPE) including lab coat, safety goggles, and gloves must be
worn.

Procedures should be conducted in a well-ventilated fume hood.

Specific Hazards of Acetone Peroxide
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Extreme Instability: TATP is a primary explosive highly sensitive to heat, friction, impact, and static

electricity [1].
Sublimation: TATP and its dimer (DADP) can sublimate, leading to dangerous crystal growth in

container threads [1].
Acid Contamination: Trapped acid (e.g., from using H2SO4) can lead to instability and spontaneous

detonation at temperatures as low as 50 °C [1].

Analysis and Detection

Due to the security concerns surrounding TATP, several analytical methods for its detection have been

developed.

Table 2: Analytical Methods for Acetone Peroxide Detection

Method Principle / Application Key Findings / Sensitivity

Canine Detection [4] Dogs trained on pure TATP can

generalize detection to variants
(e.g., DADP, clandestine

formulations).

Effective generalization, though individual

dog performance varies. Chemical analysis
confirmed distinct but recognizable

headspace profiles across variants.

Colorimetric Test
Strips [5]

One-step detection using an

acid-stable Ni-porphyrin dye
that oxidizes upon contact,

changing color.

Distinguishes peroxides (color change to

green) from nitrates/chlorates (dark brown).
Detection limit for TATP: 40 ng via gas

phase.

Chromatography-
Mass Spectrometry

GC/MS or HPLC/MS for precise

identification and quantification.

Used for trace analysis and confirming the

purity of synthesized materials [1] [4].

SPME-GC-MS [4] Solid-phase microextraction for

headspace analysis of volatile
compounds.

Used to characterize the headspace profile

of different TATP formulations and confirm
the presence of TATP and related

compounds.

Conclusion
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These application notes detail the synthesis of Acetone Oxime, a standard chemical preparation, and Acetone

Peroxide (TATP), a hazardous explosive substance. The protocol for TATP is provided to emphasize the

severe risks associated with its synthesis and to aid in the identification of its signatures.

Under no circumstances should the synthesis of TATP be attempted without explicit authorization,

specialized training, and appropriate safety and security infrastructure. Researchers are urged to consult

material safety data sheets (MSDS) and relevant safety literature before working with any energetic

materials.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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